

Spectroscopic Characterization of 6,8-Dibromo-3-formylchromone: A Technical Guide

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Compound of Interest

Compound Name: 6,8-Dibromo-3-formylchromone

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Abstract

This technical guide provides a comprehensive overview of the spectroscopic properties of **6,8-Dibromo-3-formylchromone** (CAS No: 42059-76-7).^{[1][2][3]} As a key intermediate in the synthesis of diverse heterocyclic compounds with potential pharmacological activities, a thorough understanding of its structural and electronic characteristics is paramount. Due to the limited availability of published experimental spectra for this specific molecule, this guide synthesizes predictive data based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), supported by data from analogous structures. Detailed, field-proven protocols for acquiring high-quality spectroscopic data for this and similar small molecules are also presented, ensuring researchers can validate these predictions and confidently characterize their samples.

Molecular Structure and Overview

6,8-Dibromo-3-formylchromone is a derivative of chromone, featuring bromine atoms at positions 6 and 8 of the benzo- γ -pyrone ring system and a formyl (aldehyde) group at position 3. This substitution pattern significantly influences the molecule's electronic properties and, consequently, its spectroscopic signatures.

- Molecular Formula: $C_{10}H_4Br_2O_3$ ^{[1][2]}
- Molecular Weight: 331.94 g/mol ^{[1][2][3]}

- IUPAC Name: 6,8-Dibromo-4-oxo-4H-1-benzopyran-3-carboxaldehyde[2]
- Physical Form: Solid[1][3]
- Melting Point: 174-176 °C[1][4]

Caption: Structure of **6,8-Dibromo-3-formylchromone** with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. The predicted ^1H and ^{13}C NMR data provide a unique fingerprint of the molecule's carbon-hydrogen framework.

Predicted ^1H NMR Spectral Data (500 MHz, CDCl_3)

The ^1H NMR spectrum is expected to show four distinct signals in the aromatic/olefinic region. The electron-withdrawing nature of the carbonyl group, the formyl group, and the bromine atoms leads to a general downfield shift for all protons.

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment	Rationale
~10.1	Singlet (s)	1H	H-CHO	Aldehyde protons are highly deshielded and typically appear > 9.5 ppm.
~8.8	Singlet (s)	1H	H-2	The proton at C-2 is adjacent to the electron-withdrawing C=O group and the formyl-substituted C-3, resulting in a significant downfield shift.
~8.2	Doublet (d)	1H	H-5 or H-7	Aromatic protons ortho to a bromine and para to a carbonyl are strongly deshielded. The multiplicity is a doublet due to meta-coupling (4J) with the other aromatic proton.
~8.0	Doublet (d)	1H	H-7 or H-5	Similar to the other aromatic proton, deshielded by

adjacent bromine
and the pyrone
ring. Meta-
coupling ($^4J \approx 2.5$
Hz) results in a
doublet.

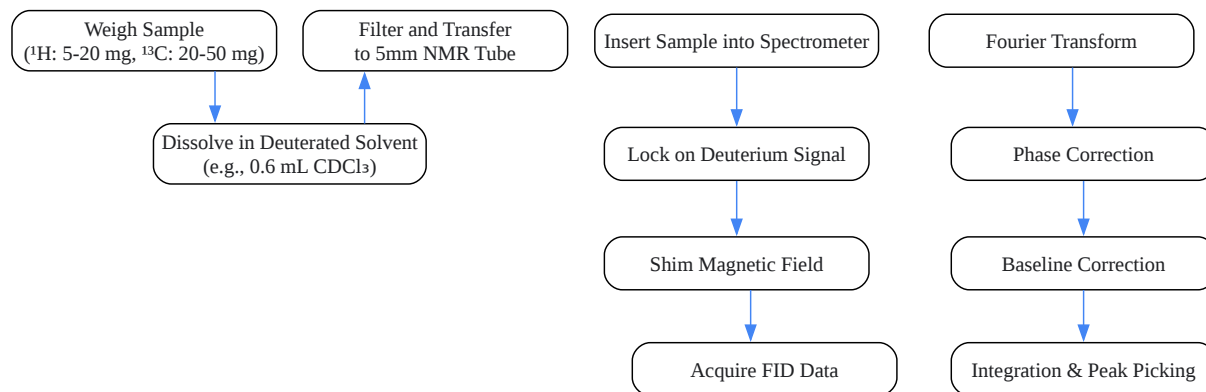
Predicted ^{13}C NMR Spectral Data (125 MHz, CDCl_3)

The proton-decoupled ^{13}C NMR spectrum is predicted to display 10 distinct signals, corresponding to each unique carbon atom in the molecule.

Chemical Shift (δ , ppm)	Assignment	Rationale
~188.0	C-CHO	Aldehyde carbonyl carbons are characteristically found in this downfield region.
~175.0	C-4	The ketone carbonyl carbon of the chromone ring is highly deshielded.
~158.0	C-8a	Quaternary carbon attached to the pyrone oxygen.
~155.0	C-2	Olefinic carbon adjacent to the formyl group and pyrone oxygen.
~140.0	C-7	Aromatic carbon bearing a proton, shifted downfield by the adjacent bromine.
~128.0	C-5	Aromatic carbon bearing a proton.
~125.0	C-4a	Quaternary carbon at the fusion of the two rings.
~122.0	C-3	Olefinic carbon bearing the formyl group.
~118.0	C-8	Aromatic carbon attached to bromine.
~116.0	C-6	Aromatic carbon attached to bromine.

Experimental Protocol for NMR Data Acquisition

To obtain high-quality NMR spectra, proper sample preparation and instrument setup are crucial.



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Caption: Workflow for NMR sample preparation and data acquisition.

Step-by-Step Methodology:

- **Sample Weighing:** Accurately weigh 5-20 mg of **6,8-Dibromo-3-formylchromone** for ¹H NMR, or 20-50 mg for ¹³C NMR analysis, into a clean, dry vial.[3][5]
- **Solvent Selection & Dissolution:** Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃). Ensure the compound is fully dissolved, using gentle vortexing if necessary.[1][3]
- **Filtration and Transfer:** To remove any particulate matter that can degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[6]
- **Instrument Setup:** Insert the sample into the NMR spectrometer. The instrument will lock onto the deuterium signal of the solvent to stabilize the magnetic field.[3]

- **Shimming:** Perform automated or manual shimming to optimize the homogeneity of the magnetic field, which is critical for achieving sharp, well-resolved peaks.^[3]
- **Data Acquisition:** Set appropriate acquisition parameters (e.g., pulse sequence, number of scans, spectral width) and acquire the Free Induction Decay (FID) data.^[7]
- **Processing:** Process the FID using Fourier transformation, followed by phase and baseline correction to generate the final spectrum. Reference the spectrum using the residual solvent peak (CDCl₃: $\delta \approx 7.26$ ppm for ¹H, $\delta \approx 77.16$ ppm for ¹³C).^{[1][7]}

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Absorption Bands (KBr Pellet)

The IR spectrum of **6,8-Dibromo-3-formylchromone** is expected to be complex but dominated by strong absorptions from its carbonyl groups.

Wavenumber (cm ⁻¹)	Intensity	Assignment	Vibrational Mode
~3100-3000	Medium-Weak	Ar-H, C(2)-H	Stretching
~2850, ~2750	Weak	Aldehyde C-H	Stretching (Fermi Doublet)
~1705	Strong, Sharp	C=O (Aldehyde)	Stretching
~1660	Strong, Sharp	C=O (Ketone, C-4)	Stretching
~1620, ~1580	Medium	C=C	Aromatic & Pyrone Ring Stretching
~1450	Medium	C-O-C	Asymmetric Stretching
~880	Strong	C-H	Aromatic Out-of-Plane Bending
~700-550	Medium-Strong	C-Br	Stretching

Rationale: The two carbonyl groups (ketone and aldehyde) are conjugated with the π -system, which lowers their stretching frequencies compared to non-conjugated analogs. The C-4 ketone stretch is expected at a lower wavenumber than the aldehyde C=O.[4] The presence of two adjacent C-H bonds on the aromatic ring is expected to give rise to a strong out-of-plane bending absorption.

Experimental Protocol for IR Data Acquisition (KBr Pellet Method)

The KBr pellet method is a standard technique for obtaining high-quality IR spectra of solid samples.[8]

- **Drying:** Ensure both the sample and spectroscopic grade Potassium Bromide (KBr) are thoroughly dry. KBr is hygroscopic and any moisture will result in a broad O-H absorption band around 3400 cm^{-1} , potentially obscuring sample signals.[2][9]
- **Grinding:** In an agate mortar, grind approximately 1-2 mg of the sample with 100-200 mg of dry KBr. The goal is a homogenous, fine powder to minimize light scattering.[10]
- **Pellet Formation:** Transfer the powder to a pellet-forming die. Apply 8-10 tons of pressure for several minutes under vacuum using a hydraulic press to form a transparent or translucent pellet.[8][11]
- **Background Collection:** Place a pellet made of pure KBr in the spectrometer and run a background scan.
- **Sample Analysis:** Replace the background pellet with the sample pellet and acquire the IR spectrum.

Mass Spectrometry (MS)

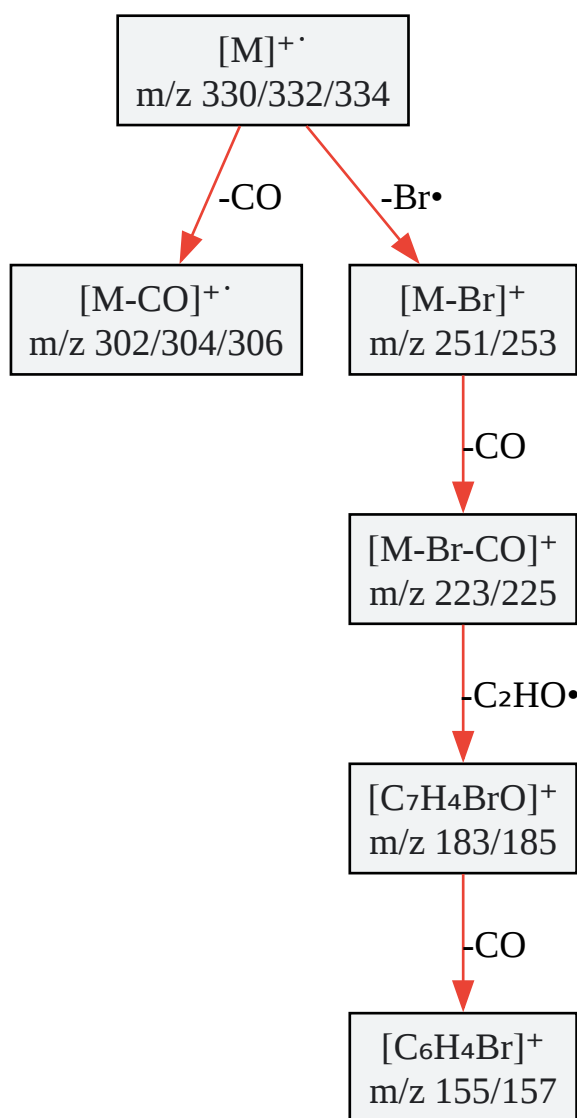
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and elemental composition, and the fragmentation pattern offers clues to the molecule's structure.

Predicted Mass Spectrum (Electron Ionization - EI)

In an EI-MS experiment, the presence of two bromine atoms will result in a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments. Bromine has two major isotopes, ^{79}Br and ^{81}Br , in nearly a 1:1 ratio.[\[12\]](#)

m/z (Predicted)	Ion	Description
329.8, 331.8, 333.8	$[\text{C}_{10}\text{H}_4\text{Br}_2\text{O}_3]^+$	Molecular Ion (M^+). The three peaks will appear in an approximate 1:2:1 intensity ratio, characteristic of a dibrominated compound.
301.8, 303.8, 305.8	$[\text{M} - \text{CO}]^+$	Loss of a carbonyl group (28 Da).
250.9, 252.9	$[\text{M} - \text{Br}]^+$	Loss of a bromine radical.
222.9, 224.9	$[\text{M} - \text{Br} - \text{CO}]^+$	Subsequent loss of a carbonyl group.
183, 185	$[\text{C}_7\text{H}_4\text{BrO}]^+$	Formation of the bromobenzoyl cation, a common fragment in chromone derivatives. [13]
155, 157	$[\text{C}_6\text{H}_4\text{Br}]^+$	Loss of CO from the bromobenzoyl cation.

Proposed Fragmentation Pathway



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Caption: Proposed EI-MS fragmentation pathway for **6,8-Dibromo-3-formylchromone**.

Experimental Protocol for Mass Spectrometry Data Acquisition (ESI-MS)

While EI-MS is excellent for fragmentation analysis, Electrospray Ionization (ESI) is a softer technique commonly coupled with liquid chromatography (LC) for accurate mass determination.

- **Sample Preparation:** Prepare a dilute solution of the compound (~1-10 µg/mL) in a suitable solvent system, typically a mixture of water and an organic solvent like acetonitrile or methanol, often with a small amount of acid (e.g., 0.1% formic acid) to promote protonation.

- Infusion: The sample can be directly infused into the ESI source via a syringe pump for initial analysis.
- Ion Source Optimization: Optimize key ESI parameters such as capillary voltage, nebulizer gas pressure, drying gas flow rate, and temperature to achieve a stable and robust signal for the protonated molecule $[M+H]^+$.^{[14][15][16]}
- Data Acquisition: Acquire the full scan mass spectrum. For high-resolution instruments (e.g., TOF, Orbitrap), this will provide a highly accurate mass measurement of the molecular ion, allowing for confirmation of the elemental formula.
- Tandem MS (MS/MS): To induce fragmentation, select the $[M+H]^+$ ion and subject it to collision-induced dissociation (CID) to obtain a product ion spectrum, which can be used for structural confirmation.^[17]

Conclusion

The structural elucidation of **6,8-Dibromo-3-formylchromone** relies on a synergistic application of NMR, IR, and MS techniques. This guide provides a robust, theoretically-grounded framework of the expected spectroscopic data for this important synthetic intermediate. The detailed experimental protocols offer a standardized approach for researchers to acquire high-quality, reproducible data for this compound and its derivatives, facilitating confident characterization and accelerating research and development efforts.

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